molecular formula C19H22N4O2 B2505536 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea CAS No. 2415565-33-0

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea

Cat. No. B2505536
CAS RN: 2415565-33-0
M. Wt: 338.411
InChI Key: OUSCJOJNCLSYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzoxazoles and has been found to have a high affinity for a specific subtype of nicotinic acetylcholine receptors (nAChRs) in the brain.

Scientific Research Applications

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to have a high affinity for the α7 subtype of nAChRs, which are involved in various cognitive and behavioral functions. This compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in preclinical studies.

Mechanism of Action

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea acts as a partial agonist of the α7 nAChRs, which are widely distributed in the brain and play a crucial role in various cognitive and behavioral functions. The binding of this compound to α7 nAChRs leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuroinflammation. This compound has been found to enhance the release of acetylcholine, dopamine, and glutamate, which are important neurotransmitters involved in learning, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function, reduce inflammation, and modulate neurotransmitter release. This compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. It has also been found to reduce neuroinflammation and oxidative stress, which are implicated in various neurological disorders.

Advantages and Limitations for Lab Experiments

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea has several advantages for lab experiments. It has a high affinity for the α7 nAChRs, which are widely distributed in the brain and play a crucial role in various cognitive and behavioral functions. This compound is also highly selective for the α7 subtype, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally or intravenously. This compound also has a short half-life in the body, which limits its therapeutic potential.

Future Directions

There are several future directions for research on 1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea. One potential direction is to improve the pharmacokinetic properties of this compound, such as solubility and half-life, to enhance its therapeutic potential. Another direction is to investigate the effects of this compound in various neurological disorders, such as Alzheimer's disease, schizophrenia, and ADHD. This compound has also been found to have anti-inflammatory effects, and future studies could investigate its potential in inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, future studies could investigate the effects of this compound on other nAChR subtypes and their potential therapeutic applications.

Synthesis Methods

1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine, 3-chloromethyl-1,2-benzoxazole, and dimethylamine. The final product is obtained after purification through column chromatography and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.

properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-23(2)13-17-16-12-15(8-9-18(16)25-22-17)21-19(24)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSCJOJNCLSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.